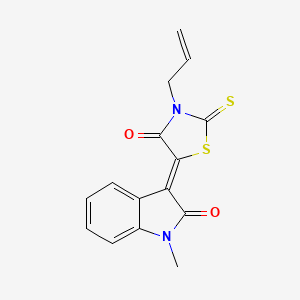![molecular formula C20H27Cl3N2O B4630634 {3-[(2-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4630634.png)
{3-[(2-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride
説明
Synthesis Analysis
The synthesis of related compounds often involves green chemistry approaches, such as solvent-free microwave irradiation techniques, which have been employed to prepare compounds with similar structures. For example, Kumar et al. (2020) detailed the preparation of (E)-1-Benzyl-N-(4-chlorobenzylidene)piperidin-4-amine using ZnFe2O4 catalysts under solvent-free conditions, yielding better outcomes in terms of environmental impact and efficiency (Kumar et al., 2020).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction techniques. Kumar et al. (2020) demonstrated that the crystal structure of their synthesized compound belongs to the orthorhombic system with P21 space group, providing insights into the arrangement of molecules at the atomic level (Kumar et al., 2020).
Chemical Reactions and Properties
Compounds with the piperidinylmethylamine group have shown to participate in various chemical reactions. Vinaya et al. (2009) studied the antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, revealing the influence of substitutions on the benzhydryl ring on antibacterial activity. This suggests the complex reactivity of such compounds and their potential in medicinal chemistry (Vinaya et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the behavior of chemical compounds in different environments. The crystallographic analysis performed by Kumar et al. (2020) not only provides structural details but also implicates the physical properties that are inherent to the crystalline form of such compounds (Kumar et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are key to exploring the applications of the compound. The work by Vinaya et al. (2009) on the synthesis and evaluation of antimicrobial activities of derivatives illustrates the compound's versatility and potential for further chemical modifications (Vinaya et al., 2009).
科学的研究の応用
Reactions and By-Products
One study discusses the occurrence of by-products from strong oxidants reacting with contaminants in drinking water, highlighting the formation of chlorinated by-products, including those from chloronitrile compounds, which could arise from reactions similar to those involving amines and amides in proteinaceous materials. This suggests potential applications or considerations for the compound in water treatment processes or the study of chlorination reactions (Rice & Gomez-Taylor, 1986).
Synthetic Routes and Structural Insights
Another study explores the synthesis and structural properties of novel substituted compounds, which may include structures similar to the compound , offering insights into potential synthetic routes and the conformation of the resulting products. Such research can contribute to the development of new materials or drugs with related chemical structures (Issac & Tierney, 1996).
Potential Antineoplastic Properties
Research on novel series of compounds, including those with structures related to the queried compound, demonstrates potential antineoplastic (cancer-fighting) properties. These compounds have shown cytotoxicity against cancer cells, suggesting possible applications in developing new cancer treatments (Hossain et al., 2020).
Environmental Presence and Effects
The presence and effects of chlorobenzenes in the environment, which could be related to the degradation or transformation products of the compound , have been reviewed. This includes discussions on their toxicity, persistence, and potential for bioaccumulation, highlighting the importance of understanding the environmental impact of such chemicals (Brahushi et al., 2017).
Mechanistic Insights into Oxidation Reactions
A review on the kinetics and mechanisms of organic compound oxidations by ferrates offers insights into how related compounds might undergo oxidative transformations. Understanding these reactions is crucial for applications in environmental remediation, wastewater treatment, and synthetic chemistry (Sharma, 2013).
特性
IUPAC Name |
N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-1-piperidin-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O.2ClH/c21-20-7-2-1-5-18(20)15-24-19-6-3-4-17(12-19)14-23-13-16-8-10-22-11-9-16;;/h1-7,12,16,22-23H,8-11,13-15H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHNCJSWNQXAPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNCC2=CC(=CC=C2)OCC3=CC=CC=C3Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4630553.png)
![4-[(allylamino)sulfonyl]-N-(4-methylphenyl)benzamide](/img/structure/B4630563.png)
![methyl 7-cyclopropyl-3-(3-methylbenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4630591.png)
![5-[3-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4630594.png)
![7-(1-adamantyl)-1-cyclopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4630602.png)
![1-[(2,4-dimethoxyphenyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)-2-propanol ethanedioate (salt)](/img/structure/B4630611.png)

![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4630618.png)
![1-(2-fluorobenzoyl)-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-4-piperidinecarboxamide](/img/structure/B4630622.png)

![5,6-dimethyl-N-(2-pyridinylmethyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4630629.png)

![N-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4630632.png)